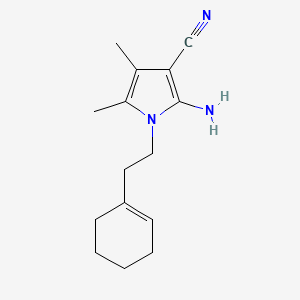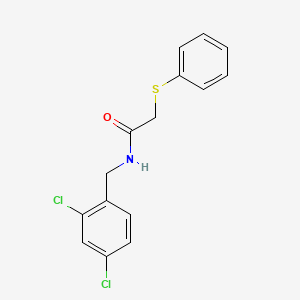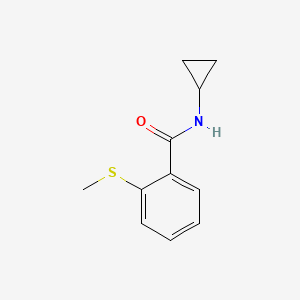![molecular formula C16H19NO B5787350 1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
1-[2-(2-naphthyloxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-naphthyloxy)ethyl]pyrrolidine, also known as N-(2-naphthyl)-N'-(2-pyrrolidinyl)ethane-1,2-diamine, is a chemical compound that has gained attention in the scientific research community due to its potential use in the development of new drugs. This compound belongs to the class of compounds known as arylalkylamines, which have been shown to have a wide range of biological and pharmacological activities.
Mechanism of Action
The exact mechanism of action of 1-[2-(2-naphthyloxy)ethyl]pyrrolidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It may also have an effect on the immune system by reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has an analgesic effect by reducing pain sensitivity. In addition, it has been shown to have an anticonvulsant effect by reducing the activity of neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-naphthyloxy)ethyl]pyrrolidine in lab experiments is that it has been shown to have a low toxicity profile. This makes it a safer compound to work with compared to other chemicals that may have more harmful effects. However, one limitation of using this compound is that it may not be as potent as other compounds that have similar biological activities.
Future Directions
There are a number of future directions for research on 1-[2-(2-naphthyloxy)ethyl]pyrrolidine. One area of interest is its potential use in the treatment of Parkinson's disease. Studies have shown that this compound may have a neuroprotective effect and could help to slow the progression of the disease. Another area of interest is its potential use in the treatment of chronic pain. Studies have shown that it has an analgesic effect and could be a useful alternative to opioids. Further research is needed to fully understand the potential of this compound and its possible applications in medicine.
Synthesis Methods
The synthesis of 1-[2-(2-naphthyloxy)ethyl]pyrrolidine involves the reaction of 2-naphthol with 2-bromoethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethylacetamide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization to obtain a pure compound.
Scientific Research Applications
1-[2-(2-naphthyloxy)ethyl]pyrrolidine has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-6-15-13-16(8-7-14(15)5-1)18-12-11-17-9-3-4-10-17/h1-2,5-8,13H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXAIWQZLIBDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)
![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)